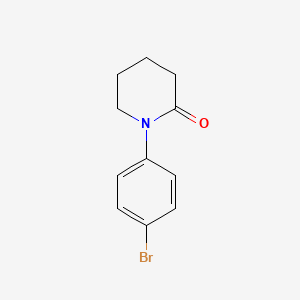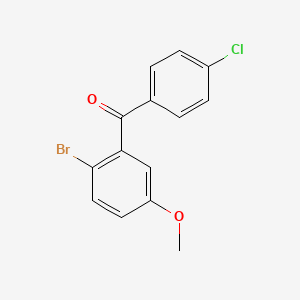
2-Bromo-4'-chloro-5-methoxybenzophenone
Descripción general
Descripción
2-Bromo-4'-chloro-5-methoxybenzophenone is a compound that can be associated with the family of benzophenones, which are typically characterized by a pair of phenyl rings linked by a carbonyl group. The specific substituents on the phenyl rings, such as bromo, chloro, and methoxy groups, influence the chemical behavior and properties of the molecule. While the provided papers do not directly discuss 2-Bromo-4'-chloro-5-methoxybenzophenone, they do provide insights into the behavior of related compounds under various conditions, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of benzophenone derivatives, such as 2-Bromo-4'-chloro-5-methoxybenzophenone, is not explicitly detailed in the provided papers. However, the photoinduced C-Br homolysis of 2-bromobenzophenones discussed in paper suggests that photochemical methods could be employed to generate radicals from similar brominated benzophenones. These radicals could potentially undergo further reactions, such as cyclization or coupling, to synthesize a variety of benzophenone derivatives.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives can be analyzed using spectroscopic techniques, as demonstrated in paper , where a related compound was characterized by FT-IR and UV-Vis spectroscopy. The X-ray diffraction data provided insights into the intermolecular contacts within the crystal structure. For 2-Bromo-4'-chloro-5-methoxybenzophenone, similar techniques could elucidate the molecular geometry, electronic structure, and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of brominated and chlorinated phenols, which are structurally related to 2-Bromo-4'-chloro-5-methoxybenzophenone, was studied in papers and . These studies focused on the high-temperature oxidation of these compounds, leading to the formation of various products, including dibenzodioxins and dibenzofurans. The presence of halogens on the phenyl rings was shown to influence the product distribution and yields. This suggests that the halogen substituents on 2-Bromo-4'-chloro-5-methoxybenzophenone would also affect its reactivity in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by their functional groups. For instance, the presence of methoxy groups can increase the electron density on the phenyl ring, affecting the compound's reactivity and physical properties, such as solubility and melting point. The quantification of urinary conjugates of related compounds, as discussed in paper , indicates that these compounds can undergo metabolic transformations in biological systems, which is an important consideration for their physical and chemical behavior in vivo. The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for the analysis of phenolic hydroxyl groups in lignins, as mentioned in paper , could potentially be applied to the analysis of hydroxyl groups in benzophenone derivatives as well.
Aplicaciones Científicas De Investigación
Application in the Manufacturing of Therapeutic SGLT2 Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 2-Bromo-4’-chloro-5-methoxybenzophenone, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors. These inhibitors are currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application/Experimental Procedures : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results/Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Theoretical and Experimental Study of Infrared Spectral Data
- Scientific Field : Spectroscopy
- Summary of the Application : Infrared (IR) spectroscopy is used to characterize the IR bands of 2-bromo-4-chlorobenzaldehyde, a derivative of 2-Bromo-4’-chloro-5-methoxybenzophenone .
- Methods of Application/Experimental Procedures : The study involves experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde performed by IR spectroscopy and density functional theory (DFT). The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
- Results/Outcomes : The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
Synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP)
- Scientific Field : Organic Chemistry
- Summary of the Application : The synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .
- Methods of Application/Experimental Procedures : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
- Results/Outcomes : The results of the spectral analyses were used to confirm the successful synthesis of the compound .
Characterization of 4-chloro-4’-ethylbenzophenone
- Scientific Field : Spectroscopy
- Summary of the Application : Several absorption and excited state spectroscopic experiments were conducted on 4-chloro-4’-ethylbenzophenone .
- Methods of Application/Experimental Procedures : The experiments show the vibrational fine structure for the n-pi* and pi-pi* transitions .
- Results/Outcomes : The S0→S1 transition gave ε max = 140.08 M-1 cm-1 and λ max = 331.36 nm, while the S0←T1 gave and λ max = 445 nm .
Synthesis of 4-Bromo-4’-Methyl Benzophenone
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Bromo-4’-Methyl Benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .
- Methods of Application/Experimental Procedures : The product was used to study photophysics: “quantitative UV.” Two solvents: EPA and methylcyclohexane (MCH) were used .
- Results/Outcomes : Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .
Photophysical Studies of 4-Fluoro-4’-Methoxybenzophenone
- Scientific Field : Spectroscopy
- Summary of the Application : The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methyl cyclohexane were studied using UV absorption spectroscopy .
- Results/Outcomes : The results of the study can be used to understand the photophysical properties of similar compounds .
Safety And Hazards
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIKTPIPDWEQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641443 | |
| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-chloro-5-methoxybenzophenone | |
CAS RN |
746651-89-8 | |
| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



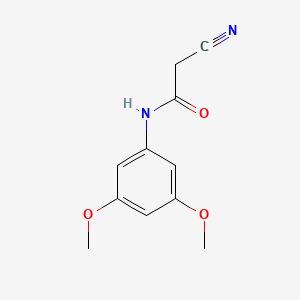
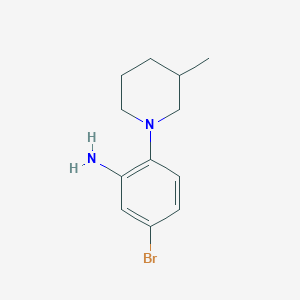
![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)
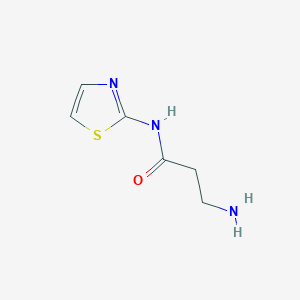
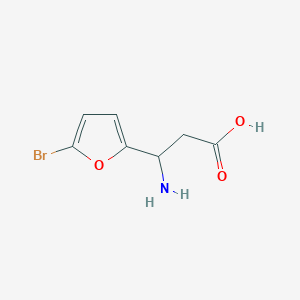
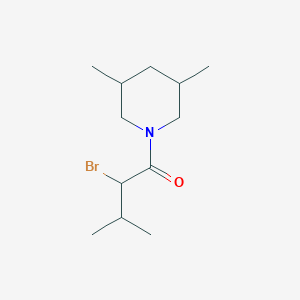
![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

